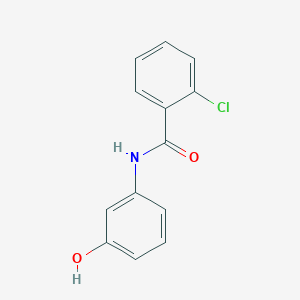
2-chloro-N-(3-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-hydroxyphenyl)benzamide, also known as CHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHB is a white crystalline solid with a molecular formula of C13H10ClNO2 and a molecular weight of 255.68 g/mol.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including inflammation, apoptosis, and stress response. By inhibiting these protein kinases, 2-chloro-N-(3-hydroxyphenyl)benzamide may help to reduce inflammation, prevent cell death, and protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. In addition, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(3-hydroxyphenyl)benzamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various experimental settings. However, one limitation of using 2-chloro-N-(3-hydroxyphenyl)benzamide is its relatively low potency compared to other protein kinase inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)benzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-chloro-N-(3-hydroxyphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(3-hydroxyphenyl)benzamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, the use of 2-chloro-N-(3-hydroxyphenyl)benzamide as a water treatment agent for the removal of heavy metals from contaminated water is an area of active research.
Métodos De Síntesis
2-chloro-N-(3-hydroxyphenyl)benzamide can be synthesized using a simple method that involves the reaction of 2-chlorobenzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 2-chloro-N-(3-hydroxyphenyl)benzamide as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been used as a tool to study the role of protein kinases in signal transduction pathways. It has been shown to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In environmental science, 2-chloro-N-(3-hydroxyphenyl)benzamide has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
Propiedades
Número CAS |
58494-84-1 |
|---|---|
Nombre del producto |
2-chloro-N-(3-hydroxyphenyl)benzamide |
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
2-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |
Clave InChI |
MSQZKRHUFBMGEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
Otros números CAS |
58494-84-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



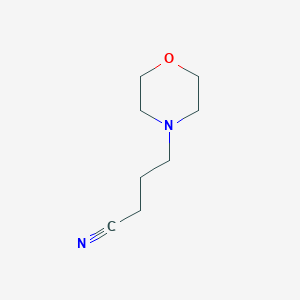
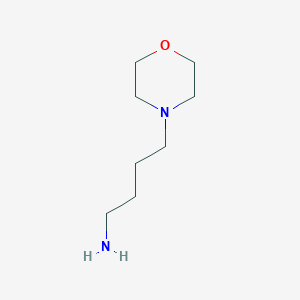
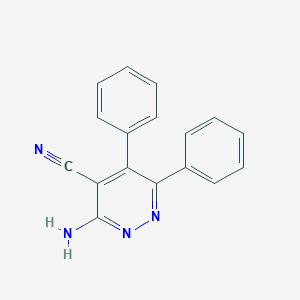
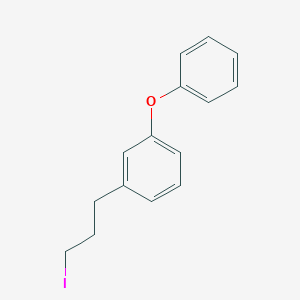
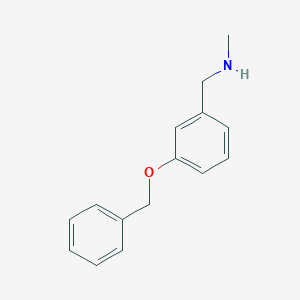
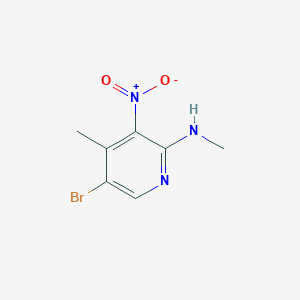
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
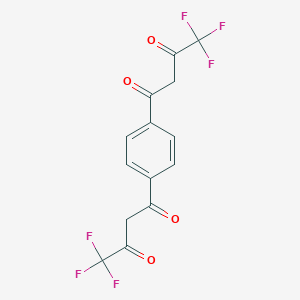
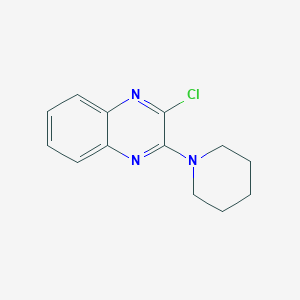
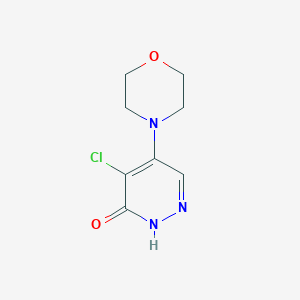
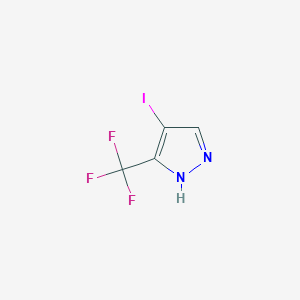
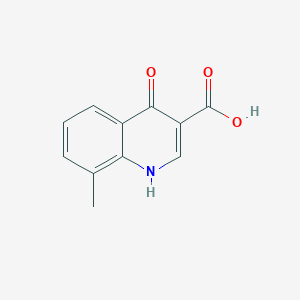
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)